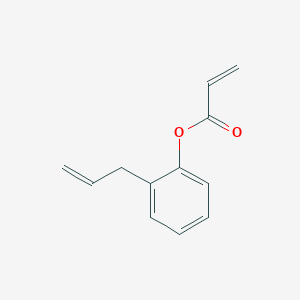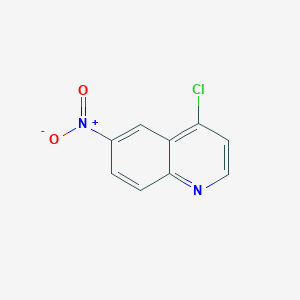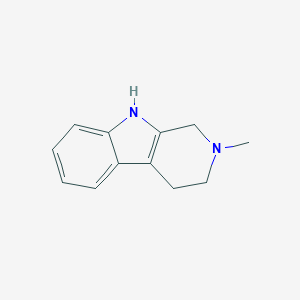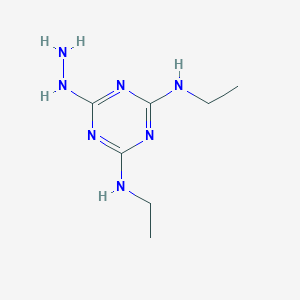![molecular formula C13H14O4 B083861 Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate CAS No. 13155-83-4](/img/structure/B83861.png)
Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate is a chemical compound that has been extensively studied due to its potential applications in various fields. This compound is known for its unique molecular structure and its ability to interact with biological systems in a specific manner.
Mécanisme D'action
The mechanism of action of Dimethyl (Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate is not fully understood. However, it is believed to interact with biological systems through various mechanisms such as binding to specific receptors, modulating enzyme activity, and altering gene expression. The exact mechanism of action may vary depending on the specific application and the target biological system.
Effets Biochimiques Et Physiologiques
Dimethyl (Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by altering the expression of various genes involved in cell survival and proliferation. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Dimethyl (Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate in lab experiments is its unique molecular structure, which allows for specific interactions with biological systems. It is also relatively easy to synthesize and can be obtained in high purity. However, one of the main limitations is its low solubility in water, which can make it difficult to work with in certain applications. It is also relatively unstable and can undergo degradation over time, which can affect its activity and potency.
Orientations Futures
There are several future directions for research involving Dimethyl (Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate. One area of interest is the development of novel analogs with improved activity and potency. Another area of interest is the exploration of its potential applications in the treatment of various neurodegenerative diseases. Additionally, there is a need for further studies to elucidate the exact mechanism of action and the specific biological targets of this compound.
Méthodes De Synthèse
Dimethyl (Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate can be synthesized through a multistep process involving various chemical reactions. The most common method involves the use of cyclohexadiene as a starting material, which undergoes a Diels-Alder reaction with maleic anhydride to form the desired compound. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride or zinc chloride. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
Dimethyl (Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In material science, this compound has been used as a building block for the synthesis of various polymers and materials with unique properties. In organic synthesis, this compound has been used as a chiral building block for the synthesis of various compounds with high enantiomeric purity.
Propriétés
Numéro CAS |
13155-83-4 |
|---|---|
Nom du produit |
Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate |
Formule moléculaire |
C13H14O4 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
dimethyl (1S,2S,5R,6R)-tricyclo[4.2.1.02,5]nona-3,7-diene-3,4-dicarboxylate |
InChI |
InChI=1S/C13H14O4/c1-16-12(14)10-8-6-3-4-7(5-6)9(8)11(10)13(15)17-2/h3-4,6-9H,5H2,1-2H3/t6-,7+,8+,9- |
Clé InChI |
KGTYJEHMSCHIIN-OJOKCITNSA-N |
SMILES isomérique |
COC(=O)C1=C([C@@H]2[C@H]1[C@@H]3C[C@H]2C=C3)C(=O)OC |
SMILES |
COC(=O)C1=C(C2C1C3CC2C=C3)C(=O)OC |
SMILES canonique |
COC(=O)C1=C(C2C1C3CC2C=C3)C(=O)OC |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



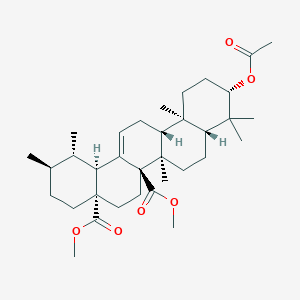
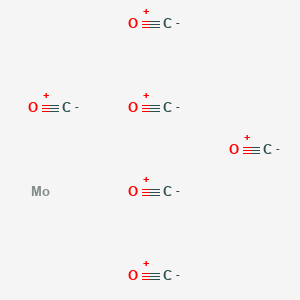
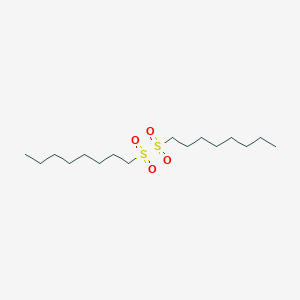
![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B83781.png)
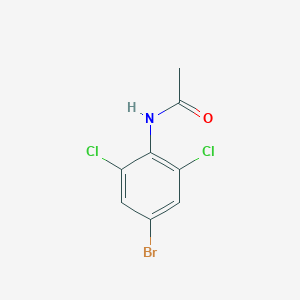
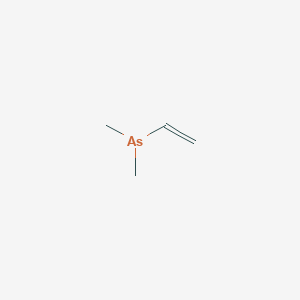
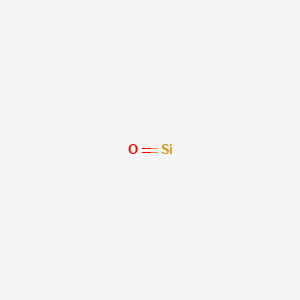
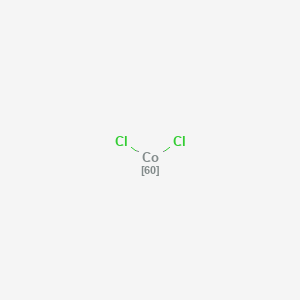
![(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B83794.png)
